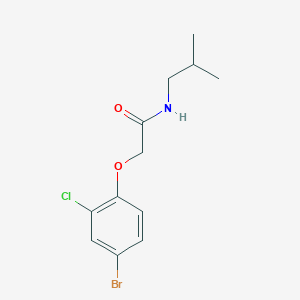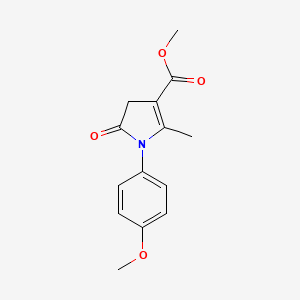![molecular formula C13H12N2OS2 B5708454 N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide CAS No. 123403-76-9](/img/structure/B5708454.png)
N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide
Vue d'ensemble
Description
N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide, also known as TBN, is a chemical compound that has been widely studied for its potential use in various fields of research. TBN is a thioamide derivative of benzamide, which has been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide is not fully understood. However, it has been suggested that N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide may act by inhibiting the activity of enzymes involved in the biosynthesis of various biomolecules, such as fatty acids, nucleotides, and amino acids. N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide may also interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide has also been found to exhibit antitumor activity against various cancer cell lines, such as MCF-7 breast cancer cells and A549 lung cancer cells. Additionally, N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide has been found to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various biological processes. However, N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide. One potential direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail, to better understand how it interacts with cellular processes. Additionally, future research could focus on developing more stable derivatives of N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide, which could improve its potential as a research tool.
Méthodes De Synthèse
The synthesis of N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide involves the reaction of 2-thienylmethylamine with carbon disulfide and benzoyl chloride. The resulting product is then purified through recrystallization. The yield of N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-{[(2-thienylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a range of biological activities, such as antifungal, antibacterial, antitumor, and anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(thiophen-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c16-12(10-5-2-1-3-6-10)15-13(17)14-9-11-7-4-8-18-11/h1-8H,9H2,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAWCHATRSDECJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901232906 | |
| Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(thiophen-2-ylmethyl)carbamothioyl]benzamide | |
CAS RN |
123403-76-9 | |
| Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123403-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(2-Thienylmethyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901232906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5708379.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5708388.png)



![N-1,3-benzodioxol-5-yl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5708420.png)
![N-[2-(dimethylamino)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5708427.png)


![ethyl 4-[3-(4-methoxyphenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5708460.png)


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)